molecular formula C5H12ClNO B108412 (S)-3-Hydroxypiperidine hydrochloride CAS No. 475058-41-4

(S)-3-Hydroxypiperidine hydrochloride

Cat. No. B108412
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-JEDNCBNOSA-N
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Description

(S)-3-Hydroxypiperidine hydrochloride is a compound of significant interest in the field of organic chemistry and pharmaceutical research due to its presence as a structural motif in various bioactive compounds and natural products. The 3-hydroxypiperidine skeleton is a key element in the synthesis of many natural products, which exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of (S)-3-Hydroxypiperidine has been approached through various methods. One notable synthesis starts with 3-hydroxypyridine, which is reduced using sodium borohydride in the presence of benzyl chloroformate. This process yields 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, which can be further transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a series of steps including a lipase-mediated kinetic resolution . Another efficient enantioselective synthesis of (S)-3-hydroxypiperidine employs catalytic routes such as hydrolytic kinetic resolution of racemic methyl-3-(oxiran-2-yl)propanoate and proline-catalyzed α-aminooxylation followed by Horner–Wardsworth–Emmons olefination, achieving high enantiomeric purity and overall yield . Additionally, (S)-1-Boc-3-hydroxypiperidine has been synthesized from 3-hydroxypyridine through hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine, with an overall yield of about 40% .

Molecular Structure Analysis

The molecular structure of (S)-3-Hydroxypiperidine features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, with a hydroxyl group at the 3-position. This structural motif is prevalent in a variety of biologically relevant compounds, such as 3-hydroxypipecolic acid, prosopinine, and febrifugine, which interact with biological receptors to exhibit their activity .

Chemical Reactions Analysis

The chemical reactivity of (S)-3-Hydroxypiperidine is influenced by the presence of the hydroxyl group and the piperidine nitrogen. These functional groups allow for further chemical transformations, such as the formation of derivatives through reactions with protecting groups like Boc2O or through chiral resolution techniques. The compound's reactivity is essential for the synthesis of complex natural products and for modifications that enhance biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-Hydroxypiperidine hydrochloride are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The hydrochloride salt form would likely be more soluble in water and other polar solvents compared to the free base due to the ionic nature of the hydrochloride. The presence of the hydroxyl group could also affect the compound's boiling point, melting point, and ability to form hydrogen bonds, which are important considerations in the synthesis and application of the compound .

Scientific Research Applications

1. Synthesis of Natural Products

(S)-3-Hydroxypiperidine hydrochloride is recognized as a significant scaffold in the synthesis of various natural products. Its importance is highlighted in research focusing on bioactive compounds, where its structural role in the synthesis of different natural products is extensively investigated (Wijdeven, Willemsen, & Rutjes, 2010).

2. Enantioselective Synthesis

The compound plays a crucial role in the enantioselective synthesis processes. For instance, its involvement in the stereoselective synthesis of 3-hydroxypiperidines, using techniques like iridium-catalyzed allylic substitution, is essential for producing biologically active 3-hydroxypiperidines (Hoecker et al., 2013).

3. Biocatalytic Processes

In the field of biocatalysis, (S)-3-Hydroxypiperidine hydrochloride is used as a synthon in the synthesis of pharmaceutical intermediates. For example, it's instrumental in the production of (S)-N-Boc-3-hydroxypiperidine, a compound used in the synthesis of ibrutinib, an active pharmaceutical ingredient in lymphoma treatments. This showcases its pivotal role in developing efficient biocatalytic processes (Ju et al., 2014).

4. Conformational Studies

(S)-3-Hydroxypiperidine hydrochloride derivatives, such as trans-3-hydroxy-4-morpholinopiperidine, have been studied for their potential as pH-sensitive conformational switches. These studies offer insights into the compound's ability to undergo conformational changes in response to pH variations, which is significant in designing molecules with specific functional properties (Samoshin et al., 2013).

5. Chemoenzymatic Synthesis

The compound is also utilized in chemoenzymatic synthesis, where it serves as a building block for creating a library of enantiopure functionalized piperidines. This application is crucial in the field of organic synthesis, especially for generating bioactive molecules with high stereoselectivity (Wijdeven, Delft, & Rutjes, 2010).

Safety And Hazards

The safety and hazards of a compound depend on its specific chemical structure. For example, some compounds may be corrosive to metals, toxic if swallowed, or cause skin irritation .

Future Directions

The future directions in the field of chemical compounds often involve the development of new synthesis methods, the discovery of new applications, and the improvement of existing techniques .

properties

IUPAC Name

(3S)-piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583519
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Hydroxypiperidine hydrochloride

CAS RN

475058-41-4
Record name (3S)-Piperidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-Hydroxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DY Liu, HY Li, RP Han, HL Liu… - Angewandte Chemie, 2023 - Wiley Online Library
… Here we report a pair of chiral antimony halides hybrids R(C5H12NO)2SbCl5 (1) and S-(C5H12NO)2SbCl5 (2) incorporated into SbCl3 and R-/S-3-hydroxypiperidine hydrochloride. …
Number of citations: 1 onlinelibrary.wiley.com
H Gao, YD Chen, T Zhang, JZ Ge, DW Fu… - Inorganic …, 2022 - ACS Publications
Organic–inorganic hybrid materials with switchable properties have significant potential applications in intelligent devices. There are some conventional ways to obtain optical and/or …
Number of citations: 2 pubs.acs.org
K Novotna, AG Thomas, O Stepanek, B Murphy… - European Journal of …, 2023 - Elsevier
Neutral sphingomyelinase 2 (nSMase2) has gained increasing attention as a therapeutic target to regulate ceramide production in various disease conditions. Phenyl (R)-(1-(3-(3,4-…
Number of citations: 3 www.sciencedirect.com

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